

Technical Guide: Small Molecule Inhibitors Containing 5-Amino-7-Chloroindazole

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Compound of Interest

Compound Name: 7-Chloro-1H-indazol-5-amine

CAS No.: 864082-49-5

Cat. No.: B6329547

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Executive Summary

The 5-amino-7-chloroindazole moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors and nuclear receptor ligands. Its structural utility stems from the indazole core, which mimics the purine ring of adenosine (crucial for ATP-competitive inhibition), combined with the 7-chloro substituent that modulates lipophilicity and metabolic stability, and the 5-amino group which serves as a versatile vector for extending the molecule into deep hydrophobic pockets of target proteins.

This guide focuses on two primary therapeutic classes derived from this core:

- Covalent Kinase Inhibitors: Specifically targeting FGFR4 (Fibroblast Growth Factor Receptor 4) for Hepatocellular Carcinoma (HCC).
- Nuclear Receptor Ligands: Selective Estrogen Receptor Beta (ER β) agonists (e.g., IndCl analogues like K102) for neuroprotection and remyelination in Multiple Sclerosis (MS).^{[1][2]}

Chemical Biology & Structural Logic

The Pharmacophore

The 5-amino-7-chloroindazole scaffold offers distinct advantages in drug design:

- H-Bond Donor/Acceptor: The indazole N1/N2 nitrogens act as critical hydrogen bond donors/acceptors, typically anchoring the molecule to the hinge region of kinases (e.g., interacting with the backbone of Glu/Ala residues).
- 7-Chloro Substitution: The chlorine atom at position 7 fills small hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks metabolic oxidation at this prone position, enhancing the half-life () of the compound.
- 5-Amino Vector: The amine at position 5 allows for the attachment of "warheads" (e.g., acrylamides for covalent bonding) or solubilizing groups that extend into the solvent-exposed regions of the protein.

Structure-Activity Relationship (SAR)

Feature	Modification	Biological Consequence
N1-Position	Alkylation / Arylation	Modulates solubility and target selectivity. In ER β ligands, N1-phenyl rings are critical for receptor subtype selectivity.
C7-Position	Chlorine (Cl)	Optimal. Replaces Hydrogen. Increases lipophilicity () and prevents oxidative metabolism. Larger halogens (Br, I) may cause steric clash.
C5-Position	Amide Linkage	Critical Vector. Amide coupling here allows interaction with the "P-loop" or "C-helix" in kinases. Acrylamide attachment confers irreversible covalent inhibition (e.g., targeting Cys552 in FGFR4).
C3-Position	H or Small Alkyl	Often left unsubstituted to maintain planarity, though small groups (Methyl) can restrict conformation.

Therapeutic Applications

Oncology: FGFR4 Inhibition

Aberrant FGF19/FGFR4 signaling is a key driver in Hepatocellular Carcinoma (HCC). 5-amino-7-chloroindazole derivatives have been designed as covalent inhibitors that target Cys552 in the ATP-binding pocket of FGFR4.

- Mechanism: The inhibitor binds to the ATP pocket; the electrophilic warhead (attached to the 5-amino group) forms a covalent bond with Cys552, permanently silencing the kinase.

- **Selectivity:** High selectivity is achieved because Cys552 is unique to FGFR4 (other FGFRs have different residues at this position).

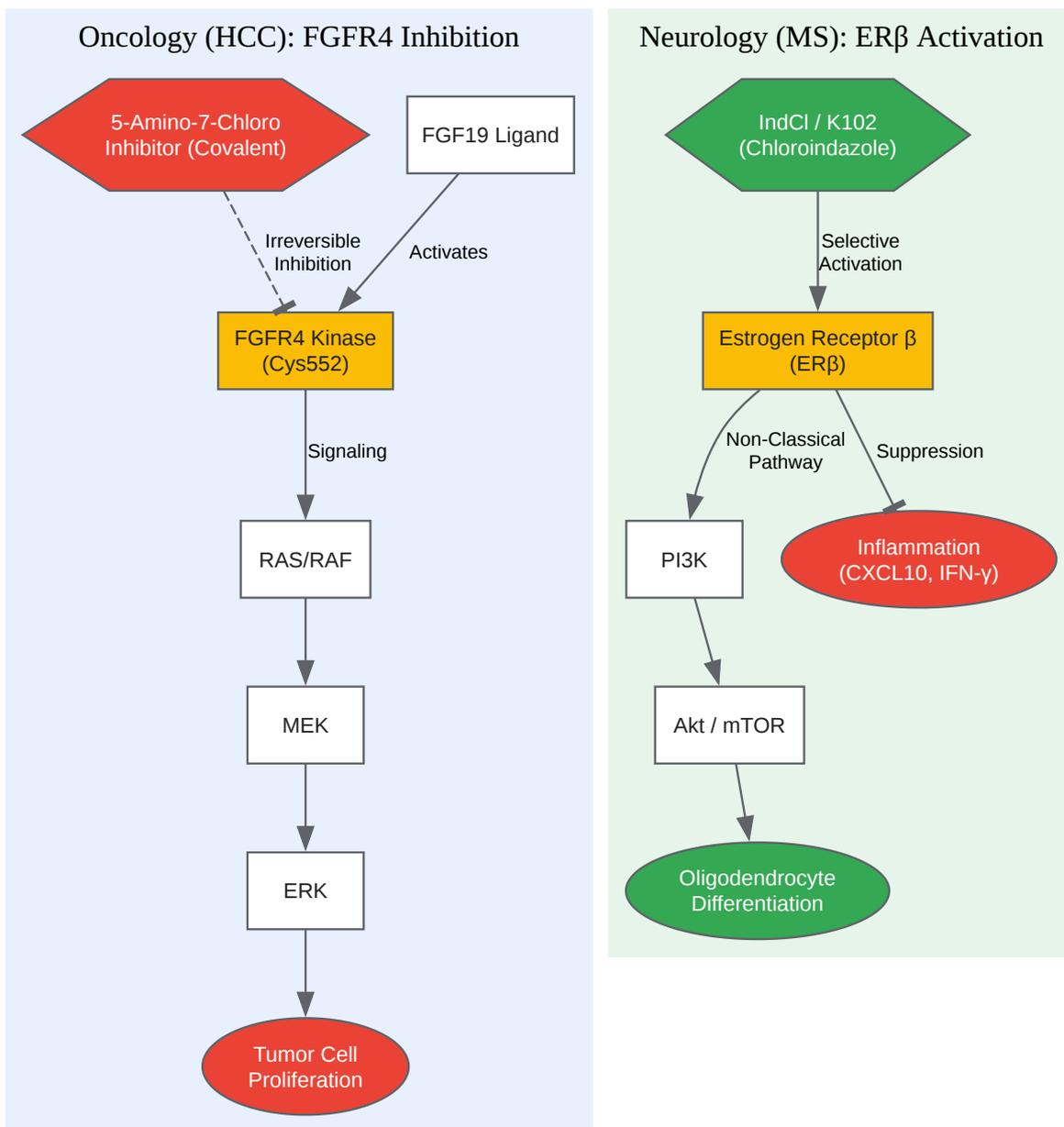
Neurology: ER β Agonists (Remyelination)

Compounds like IndCl (Indazole Chloride) and its analogues K102 and K110 utilize a chloroindazole core to selectively activate ER β without triggering ER α (associated with cancer risk).[1]

- **Mechanism:** Activation of ER β on oligodendrocytes promotes differentiation and remyelination via the PI3K/Akt/mTOR pathway.
- **Immune Modulation:** These ligands also suppress pro-inflammatory cytokines (IFN- γ , CXCL10) in microglia/astrocytes.

Signaling Pathways & Mechanism of Action

The following diagram illustrates the dual mechanism of action for these inhibitors: blocking oncogenic signaling in HCC (Left) and promoting remyelination in MS (Right).



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Caption: Dual therapeutic pathways of 5-amino-7-chloroindazole derivatives. Left: Inhibition of FGFR4-driven tumor growth. Right: Activation of ER β -driven remyelination.[3][4][5]

Synthesis Protocols

Synthesis of the Core: 5-Amino-7-Chloro-1H-Indazole

This protocol describes the synthesis of the core scaffold from commercially available precursors.

Reagents:

- 2-Amino-4-chloro-6-nitrotoluene (Precursor)
- Sodium Nitrite ()
- Hydrochloric Acid ()
- Tin(II) Chloride () or Hydrogen/Pd-C

Step-by-Step Methodology:

- Diazotization & Cyclization (Bartoli/Indazole Formation):
 - Dissolve 2-amino-4-chloro-6-nitrotoluene in glacial acetic acid.
 - Cool to 0°C. Add aqueous dropwise.
 - Allow the diazonium salt to form and cyclize in situ (or via phase transfer) to yield 7-chloro-5-nitro-1H-indazole.
 - Validation: Monitor by TLC (disappearance of amine).
- Reduction of Nitro Group:

- Suspend the nitroindazole intermediate in Ethanol/Water (3:1).
- Add

(5 equivalents) and reflux for 3 hours.
- Alternative: Hydrogenation using

(1 atm) and 10% Pd/C in MeOH.
- Neutralize with

, extract with Ethyl Acetate.
- Purification:
 - Recrystallize from Ethanol.
 - Yield: Typically 60-75%.
 - Characterization:

-NMR (DMSO-

) should show signals for H-3 (s), H-4 (d), H-6 (d), and broad

.

Derivatization (General Amide Coupling)

To generate the active inhibitor (e.g., attaching a warhead):

- Coupling:
 - Dissolve 5-amino-7-chloroindazole (1 eq) in dry DMF.
 - Add the Carboxylic Acid Warhead (e.g., Acrylic acid) (1.1 eq).
 - Add HATU (1.2 eq) and DIPEA (3 eq).
 - Stir at Room Temperature for 4-12 hours.

- Workup:
 - Dilute with water (precipitate often forms). Filter or extract with DCM.
 - Purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Validation Workflows

Biochemical Kinase Assay (FGFR4)

- Objective: Determine of the inhibitor against FGFR4.
- Method: FRET-based LanthaScreen or ADP-Glo assay.
- Protocol:
 - Incubate Recombinant FGFR4 (1 nM) with inhibitor (serial dilution) for 60 min (to allow covalent bond formation).
 - Add ATP (concentration) and Peptide Substrate.
 - Incubate for 60 min.
 - Measure signal (luminescence/fluorescence).
 - Data Analysis: Plot % Inhibition vs. Log[Concentration].

Oligodendrocyte Differentiation Assay (ER β)

- Objective: Assess remyelination potential.
- Method: Primary Oligodendrocyte Precursor Cell (OPC) culture.
- Protocol:
 - Isolate OPCs from P0-P2 rodent brains.

- Treat cells with Inhibitor/Ligand (10 nM - 1 M) for 3-5 days.
- Immunostaining: Stain for MBP (Myelin Basic Protein, mature marker) and PDGFR (progenitor marker).
- Quantification: Calculate the ratio of MBP+ / Total Cells.

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